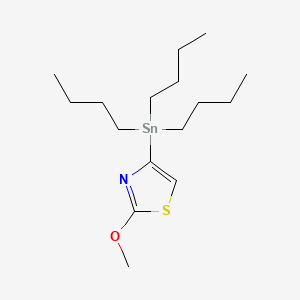
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of an ethyl group, a hydroxyethyl group, and a carboxamide group attached to the piperazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity . Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .
Mode of Action
It’s known that piperazine derivatives interact with their targets to induce a variety of biological effects .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biological and pharmaceutical activities .
Pharmacokinetics
It’s known that the compound has a molecular weight of 13019, a density of 1061 g/mL at 25°C, and is miscible in water , which may influence its bioavailability.
Result of Action
It’s known that piperazine derivatives can induce a variety of biological effects .
Action Environment
It’s known that the compound has a boiling point of 246°c, a melting point of -385°C, and a flash point of >230°F . These properties suggest that the compound’s action, efficacy, and stability may be influenced by temperature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide typically involves the reaction of piperazine with ethyl chloroformate and 2-chloroethanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature between 0°C and 5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, piperazine, ethyl chloroformate, and 2-chloroethanol, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-ethyl-4-(2-carboxyethyl)piperazine-1-carboxamide.
Reduction: Formation of N-ethyl-4-(2-aminoethyl)piperazine-1-carboxamide.
Substitution: Formation of various N-alkyl or N-aryl derivatives of the compound.
Aplicaciones Científicas De Investigación
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and polymer additives.
Comparación Con Compuestos Similares
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(2-hydroxyethyl)piperazine: Lacks the ethyl group and carboxamide group, making it less versatile in chemical reactions.
1-(2-hydroxyethyl)piperazine: Similar structure but without the ethyl group, leading to different chemical and biological properties.
N-ethylpiperazine: Lacks the hydroxyethyl and carboxamide groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-2-10-9(14)12-5-3-11(4-6-12)7-8-13/h13H,2-8H2,1H3,(H,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZZIHDWNDTOAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376201 |
Source


|
| Record name | N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816456-44-7 |
Source


|
| Record name | N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)









